molecular formula C5H9N3O B8305554 5,6-dimethyl-4,5-dihydro-1,2,4-triazin-3(2H)-one

5,6-dimethyl-4,5-dihydro-1,2,4-triazin-3(2H)-one

Cat. No. B8305554
M. Wt: 127.14 g/mol
InChI Key: ATBJVSTZWSXXTQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5,6-dimethyl-4,5-dihydro-1,2,4-triazin-3(2H)-one is a useful research compound. Its molecular formula is C5H9N3O and its molecular weight is 127.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5,6-dimethyl-4,5-dihydro-1,2,4-triazin-3(2H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5,6-dimethyl-4,5-dihydro-1,2,4-triazin-3(2H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

5,6-dimethyl-4,5-dihydro-1,2,4-triazin-3(2H)-one

Molecular Formula

C5H9N3O

Molecular Weight

127.14 g/mol

IUPAC Name

5,6-dimethyl-4,5-dihydro-2H-1,2,4-triazin-3-one

InChI

InChI=1S/C5H9N3O/c1-3-4(2)7-8-5(9)6-3/h3H,1-2H3,(H2,6,8,9)

InChI Key

ATBJVSTZWSXXTQ-UHFFFAOYSA-N

Canonical SMILES

CC1C(=NNC(=O)N1)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

5,6-Dimethyl-3-methylthio-1,2,4-triazine (2.48 g) was reacted with potassium hydroxide (1.792 g), and the reaction mixture was reduced by sodium borohydride (0.907 g) in a similar manner to that of Example 32-(3). The above reaction mixture was concentrated, and the residue was treated with 10% hydrochloric acid and then evaporated under reduced pressure. The resultant solid was extracted with a mixture of chloroform and methanol. The extract was evaporated, and the resultant residue was dissolved in a small amount of water. The solution was passed through a column of DIAION NP-20 (Trademark, manufactured by Mitisubishi Chemical Industries Ltd.) (100 ml) using water and then a mixture of methanol and water (1:1) as eluents. The eluate with aqueous methanol was evaporated under reduced pressure and the residue was dissolved in acetone under reflux. The solution was treated with activated charcoal and filtered. The filtrate was evaporated and resultant residue was recrystallized from ethanol to give 5,6-dimethyl-4,5-dihydro-1,2,4-triazin-3(2H)-one (0.719 g), m.p. 200°~102.5° C.
Quantity
2.48 g
Type
reactant
Reaction Step One
Quantity
1.792 g
Type
reactant
Reaction Step One
Quantity
0.907 g
Type
reactant
Reaction Step Two

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